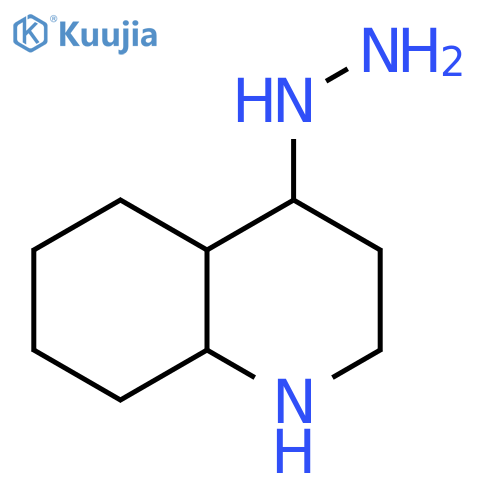Cas no 2059994-16-8 (4-hydrazinyl-decahydroquinoline)

2059994-16-8 structure
商品名:4-hydrazinyl-decahydroquinoline
CAS番号:2059994-16-8
MF:C9H19N3
メガワット:169.267261743546
MDL:MFCD30476655
CID:5183089
PubChem ID:137701807
4-hydrazinyl-decahydroquinoline 化学的及び物理的性質
名前と識別子
-
- Quinoline, 4-hydrazinyldecahydro-
- 4-hydrazinyl-decahydroquinoline
-
- MDL: MFCD30476655
- インチ: 1S/C9H19N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h7-9,11-12H,1-6,10H2
- InChIKey: OORAZJBRHFDEBG-UHFFFAOYSA-N
- ほほえんだ: N1C2C(CCCC2)C(NN)CC1
4-hydrazinyl-decahydroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318628-0.5g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 0.5g |
$699.0 | 2023-09-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027351-5g |
4-Hydrazinyl-decahydroquinoline |
2059994-16-8 | 95% | 5g |
¥9352.0 | 2023-03-11 | |
| Enamine | EN300-318628-0.05g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 0.05g |
$612.0 | 2023-09-05 | ||
| Enamine | EN300-318628-5.0g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 5.0g |
$2110.0 | 2023-02-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027351-1g |
4-Hydrazinyl-decahydroquinoline |
2059994-16-8 | 95% | 1g |
¥3220.0 | 2023-03-11 | |
| Enamine | EN300-318628-1.0g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-318628-10.0g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 10.0g |
$3131.0 | 2023-02-24 | ||
| Enamine | EN300-318628-5g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 5g |
$2110.0 | 2023-09-05 | ||
| Enamine | EN300-318628-10g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 10g |
$3131.0 | 2023-09-05 | ||
| Enamine | EN300-318628-0.25g |
4-hydrazinyl-decahydroquinoline |
2059994-16-8 | 0.25g |
$670.0 | 2023-09-05 |
4-hydrazinyl-decahydroquinoline 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
2059994-16-8 (4-hydrazinyl-decahydroquinoline) 関連製品
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量